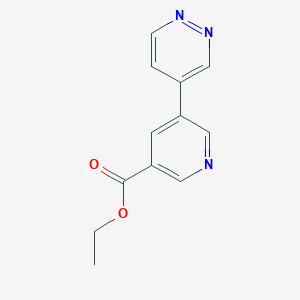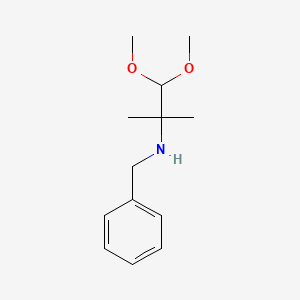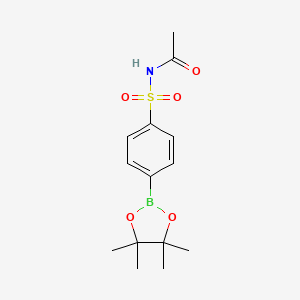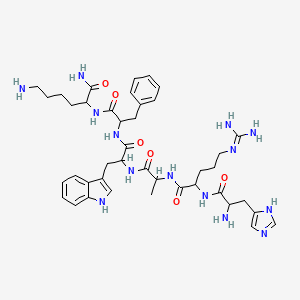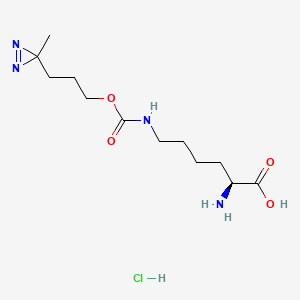
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride typically involves multiple steps. The process begins with the preparation of the diazirine ring, followed by its attachment to the amino acid backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications for research and application purposes.
化学反応の分析
Types of Reactions
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, especially under UV light, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various solvents to facilitate the reactions. UV light is often used to activate the diazirine ring for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can result in covalently bonded complexes with other molecules.
科学的研究の応用
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Helps in identifying protein-protein interactions by forming covalent bonds with amino acid residues.
Industry: Utilized in the development of advanced materials and biochemical sensors.
作用機序
The mechanism of action of this compound involves the activation of the diazirine ring under UV light, leading to the formation of a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins, thereby enabling the study of molecular interactions and pathways. The molecular targets often include amino acid residues like lysine, arginine, and histidine.
類似化合物との比較
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for similar photo-crosslinking applications.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Used for immobilizing protein targets onto surfaces.
Uniqueness
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its specific amino acid backbone, which provides additional functional groups for further chemical modifications and applications. This makes it more versatile compared to other diazirine-containing compounds.
特性
分子式 |
C12H23ClN4O4 |
|---|---|
分子量 |
322.79 g/mol |
IUPAC名 |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H22N4O4.ClH/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18;/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18);1H/t9-;/m0./s1 |
InChIキー |
ZPSALBKECPJERM-FVGYRXGTSA-N |
異性体SMILES |
CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
正規SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


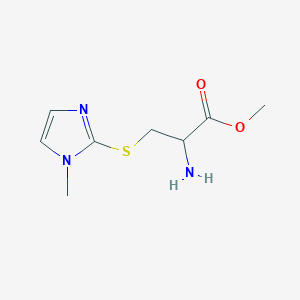
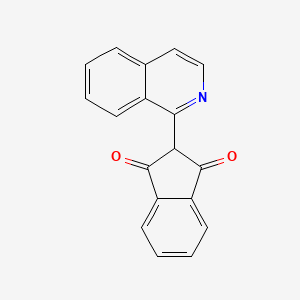
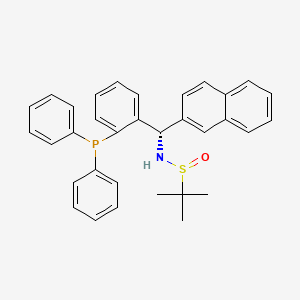
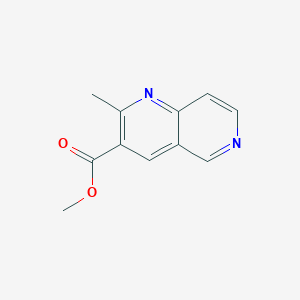
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)
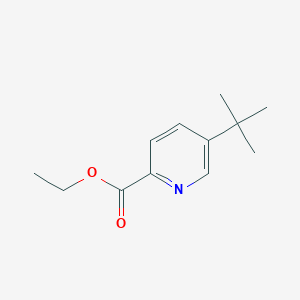
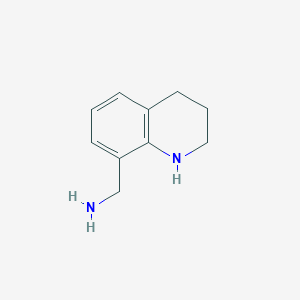
![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
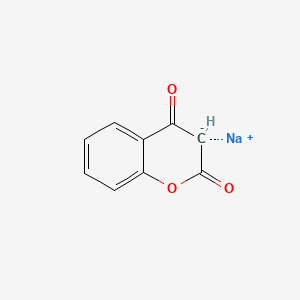
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
